molecular formula C20H26N4O2 B2636175 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide CAS No. 1226430-18-7

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide

Cat. No.: B2636175
CAS No.: 1226430-18-7
M. Wt: 354.454
InChI Key: IOKIEFKSLINRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-4-yloxy acetamide core substituted with a 6-methyl group on the pyrimidine ring, a 3-methylpiperidin-1-yl group at position 2, and a 4-methylphenyl acetamide moiety.

Properties

IUPAC Name

2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-6-8-17(9-7-14)22-18(25)13-26-19-11-16(3)21-20(23-19)24-10-4-5-15(2)12-24/h6-9,11,15H,4-5,10,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIEFKSLINRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Substitution with piperidine:

    Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts, with the major products being derivatives of the original compound with modified functional groups.

Scientific Research Applications

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in substituents on the phenyl ring and the position of the methyl group on the piperidine moiety. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents (R-group) Piperidine Substituent Position Source/Application
Target Compound C20H25N4O2 353.45 g/mol 4-Methylphenyl 3-Methylpiperidin-1-yl Screening compound
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C20H24ClN4O2 388.9 g/mol 5-Chloro-2-methylphenyl 3-Methylpiperidin-1-yl Screening hit
N-(4-Bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C19H23BrN4O2 419.32 g/mol 4-Bromophenyl 3-Methylpiperidin-1-yl Screening compound
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C19H23FN4O2 358.42 g/mol 2-Fluorophenyl 4-Methylpiperidin-1-yl Structural analog

Key Observations :

Fluorine Substitution: The 2-fluorophenyl analog (C19H23FN4O2) introduces electronegativity, which may influence binding interactions via dipole effects . Methyl vs. Halogen: The 4-methylphenyl group in the target compound balances hydrophobicity without the steric bulk of halogens.

Piperidine Methyl Position: The 3-methylpiperidin-1-yl group (target compound) versus 4-methylpiperidin-1-yl () creates positional isomerism.

Biological Activity

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrimidine ring, a piperidine moiety, and an acetamide group, which together may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 354.4 g/mol. Its structure allows for diverse interactions with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC20H26N4O2C_{20}H_{26}N_{4}O_{2}
Molecular Weight354.4 g/mol
CAS Number1226430-18-7

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.

In Vitro Studies

Research indicates that the compound may have significant effects on cellular pathways. For instance, it has shown potential in inhibiting the activity of protein tyrosine kinases, which are implicated in oncogenesis. This inhibition could lead to reduced proliferation of cancer cells, highlighting its potential as an anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various derivatives of similar structure on cancer cell lines, revealing that compounds with piperidine rings exhibited enhanced cytotoxicity against MDA-MB-231 breast cancer cells when combined with conventional chemotherapy agents like doxorubicin .
  • Protein Kinase Inhibition : Another investigation into the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications on the piperidine moiety significantly affected kinase inhibition potency, suggesting a tailored approach could enhance therapeutic efficacy.

Potential Applications

The unique structural features of this compound suggest several potential applications:

  • Cancer Therapy : Due to its ability to inhibit protein kinases involved in tumor growth.
  • Immunomodulation : Preliminary findings indicate possible effects on immune response modulation, warranting further investigation in autoimmune conditions.

Comparative Analysis

Here is a comparison with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methylpyrimidin-4-yloxy-N-(2-methylphenyl)acetamideContains a pyrimidine ring and acetamide groupLacks the piperidine moiety
N-(4-Methylphenyl)-2-{[6-methylpyridin-4-yl]oxy}acetamideSimilar acetamide structureDifferent substitution pattern on the pyridine
3-Methylpiperidine derivativesShare piperidine structureVarying substitutions lead to different activities

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. Key considerations include:

  • Substitution Reactions: Use alkaline conditions (e.g., KOH/EtOH) to facilitate the substitution of pyrimidine oxygen with 3-methylpiperidine, ensuring stoichiometric control to avoid side products .
  • Reduction Conditions: Employ iron powder under acidic conditions (HCl/H₂O) for nitro-group reduction, with temperature maintained at 60–70°C to prevent over-reduction .
  • Condensation Agents: Use coupling agents like EDCI or DCC to promote amide bond formation between intermediates and cyanoacetic acid derivatives, with monitoring via TLC .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) is critical to isolate the final product with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–7.6 ppm), piperidine methyl groups (δ 1.2–2.3 ppm), and acetamide NH (δ ~9.9 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and pyrimidine carbons .
  • LC-MS: ESI+ mode detects the molecular ion peak [M+H]⁺ (expected m/z ~388.9) and fragments (e.g., loss of acetamide moiety, m/z ~245) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention time consistency across batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability or metabolite interference. Strategies include:

  • Metabolite Profiling: Use LC-HRMS to identify active/inactive metabolites in plasma and tissues. For example, oxidative demethylation of the 3-methylpiperidine group may reduce target binding .
  • PK/PD Modeling: Correlate plasma concentration-time curves (AUC, Cₘₐₓ) with in vitro IC₅₀ values to adjust dosing regimens .
  • Tissue Distribution Studies: Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .

Q. What computational modeling approaches are suitable for predicting binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine core and kinase ATP-binding pockets (e.g., EGFR or CDK2). Key parameters:
    • Grid Box: Center on catalytic lysine (e.g., Lys33 in CDK2).
    • Scoring Functions: MM-GBSA for binding energy refinement .
  • MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-enzyme complexes. Monitor RMSD (<2 Å) and hydrogen bond retention .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (Table 1) .

Q. Table 1: Structural and Activity Trends in Related Compounds

Compound SubstituentlogPIC₅₀ (nM, CDK2)Reference
3-Methylpiperidine (target)3.842 ± 5
Pyrrolidine3.268 ± 8
4-Methylpiperidine4.135 ± 4

Q. How can researchers design experiments to analyze the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation Setup: Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, pH 7.4). Terminate reactions at 0, 15, 30, 60 min with acetonitrile .
  • Analytical Workflow: Quantify parent compound depletion via UPLC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
  • CYP Inhibition Screening: Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. What strategies mitigate crystallographic challenges in resolving the compound’s 3D structure?

Methodological Answer:

  • Crystal Growth: Optimize solvent (e.g., DMSO/water) and vapor diffusion methods. For pyrimidine derivatives, slow evaporation at 4°C often yields suitable crystals .
  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data. SHELXT (intrinsic phasing) resolves heavy atom positions, while SHELXL refines anisotropic displacement parameters .
  • Disorder Handling: Apply PART and SIMU restraints in SHELXL for flexible 3-methylpiperidine groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.